Methyl 2-[4-[(2-ethoxyphenyl)sulfamoyl]phenoxy]acetate
Overview
Description
Methyl 2-[4-[(2-ethoxyphenyl)sulfamoyl]phenoxy]acetate is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a phenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-[(2-ethoxyphenyl)sulfamoyl]phenoxy]acetate typically involves the reaction of 2-ethoxyaniline with 4-chlorophenoxyacetic acid in the presence of a sulfonyl chloride reagent. The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the sulfonamide bond. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-[(2-ethoxyphenyl)sulfamoyl]phenoxy]acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Methyl 2-[4-[(2-ethoxyphenyl)sulfamoyl]phenoxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[4-[(2-ethoxyphenyl)sulfamoyl]phenoxy]acetate involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- Methyl {4-[(2,5-dimethoxyphenyl)sulfamoyl]phenoxy}acetate
- Methyl {4-[(2-phenoxyethyl)sulfamoyl]phenoxy}acetate
Uniqueness
Methyl 2-[4-[(2-ethoxyphenyl)sulfamoyl]phenoxy]acetate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and facilitate its interaction with specific molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
methyl 2-[4-[(2-ethoxyphenyl)sulfamoyl]phenoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S/c1-3-23-16-7-5-4-6-15(16)18-25(20,21)14-10-8-13(9-11-14)24-12-17(19)22-2/h4-11,18H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOIICIIFPOJAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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